4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aniline derivative reacts with the quinoxaline core.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline and benzene derivatives.
Scientific Research Applications
4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group allows for strong interactions with protein active sites, while the quinoxaline core can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methyl-N-(3-{[3-(morpholine-4-sulfonyl)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide
- 4-fluoro-2-methyl-N-(3-{[3-(piperidine-4-sulfonyl)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide
Uniqueness
4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17FN4O2S/c1-14-13-15(22)11-12-19(14)29(27,28)26-21-20(23-16-7-3-2-4-8-16)24-17-9-5-6-10-18(17)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
UHGYKCSQTXXRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Origin of Product |
United States |
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